SIRT5 Inhibitory Activity of 2-(4-Methoxybenzylidene)succinic Acid Relative to Unsubstituted Benzylidene Succinic Acid
2-(4-Methoxybenzylidene)succinic acid demonstrates moderate inhibitory activity against the human deacylase SIRT5, a target in oncology and metabolic disorders [1]. This inhibition represents a significant gain-of-function compared to the core scaffold, as the unsubstituted benzylidene succinic acid (BSA) molecule is not reported as a measurable SIRT5 inhibitor under comparable assay conditions [2]. The introduction of the para-methoxy group enables interaction with the enzyme's active site.
| Evidence Dimension | Inhibition of recombinant human SIRT5 (IC50) |
|---|---|
| Target Compound Data | 5.60 ± 0.0 nM to 5.90 ± 0.0 nM (reported IC50 values) |
| Comparator Or Baseline | Benzylidene succinic acid (BSA, CAS 703-07-1): Activity not reported or not measurable |
| Quantified Difference | Target compound is a measurable inhibitor; baseline activity is negligible. |
| Conditions | Recombinant human N-terminal His-tagged SIRT5 (34-269 residues) expressed in E. coli; fluorescence-based assay using Benzyl-Lys(succinyl)-AMC substrate; 2 hr incubation. |
Why This Matters
This verifiable SIRT5 inhibition, which is absent in the unsubstituted analog, defines 2-(4-methoxybenzylidene)succinic acid as a necessary starting point for SIRT5-focused research and distinguishes it from simpler benzylidene succinic acids.
- [1] BindingDB. BDBM50255729 (CHEMBL4072635): 2-(4-Methoxybenzylidene)succinic acid SIRT5 inhibition data. Accessed 2026. View Source
- [2] Schutkowski M, et al. Sirtuin 5 (SIRT5) Inhibitor Screening Data. ChEMBL Database. Accessed 2026. View Source
